![molecular formula C21H18N2O B224116 Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
Anilino[2-(benzyloxy)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anilino[2-(benzyloxy)phenyl]acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of aniline and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of Anilino[2-(benzyloxy)phenyl]acetonitrile is not well understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of specific enzymes or receptors. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Anilino[2-(benzyloxy)phenyl]acetonitrile has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to exhibit antimicrobial activity against different strains of bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, it has been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
Anilino[2-(benzyloxy)phenyl]acetonitrile has some advantages and limitations for lab experiments. One advantage is that it can be easily synthesized using different methods. Another advantage is that it exhibits various biological activities, which makes it a potential candidate for drug development. However, one limitation is that the mechanism of action of the compound is not well understood, which makes it difficult to optimize its biological activity. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Anilino[2-(benzyloxy)phenyl]acetonitrile. One direction is to investigate the mechanism of action of the compound in more detail. This may involve the use of different techniques, such as molecular docking and crystallography. Another direction is to explore the potential applications of the compound in drug development. This may involve the synthesis of analogs of the compound and testing their biological activity. Additionally, the compound may be used as a building block for the synthesis of new organic compounds with potential applications in different fields.
Synthesemethoden
Anilino[2-(benzyloxy)phenyl]acetonitrile can be synthesized using different methods, including the reaction of 2-(benzyloxy)benzaldehyde with aniline in the presence of acetic acid and sodium cyanide. Another method involves the reaction of 2-(benzyloxy)benzaldehyde with aniline in the presence of a Lewis acid catalyst. The yield and purity of the compound depend on the reaction conditions and the method used for synthesis.
Wissenschaftliche Forschungsanwendungen
Anilino[2-(benzyloxy)phenyl]acetonitrile has potential applications in different fields of scientific research, including medicinal chemistry, organic synthesis, and material science. This compound has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been used as a building block for the synthesis of various organic compounds.
Eigenschaften
Produktname |
Anilino[2-(benzyloxy)phenyl]acetonitrile |
|---|---|
Molekularformel |
C21H18N2O |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
2-anilino-2-(2-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C21H18N2O/c22-15-20(23-18-11-5-2-6-12-18)19-13-7-8-14-21(19)24-16-17-9-3-1-4-10-17/h1-14,20,23H,16H2 |
InChI-Schlüssel |
OCHKGCOPTZOXOP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C#N)NC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C#N)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



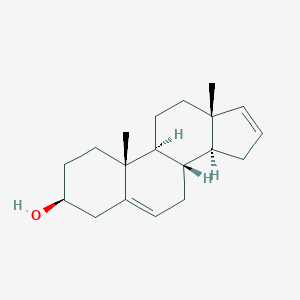
![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)
![3-[4-[[4-[(3-Aminoisoindol-1-ylidene)amino]phenyl]methyl]phenyl]iminoisoindol-1-amine](/img/structure/B224057.png)
![1-[5-(2,4-dichlorophenyl)furan-2-yl]-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B224068.png)
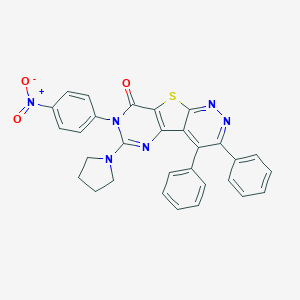
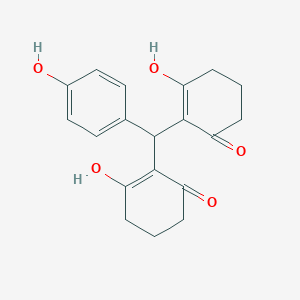
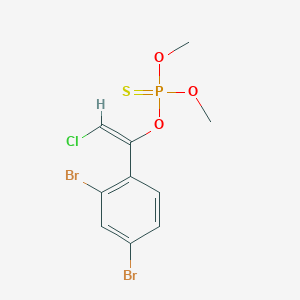
![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)
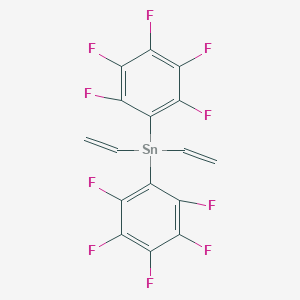
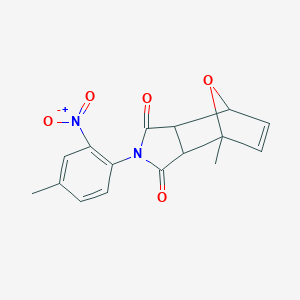
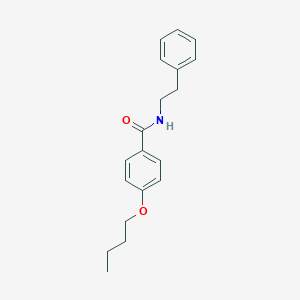
![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)
![3-amino-N-{3-nitrophenyl}-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B224091.png)